Cas no 22398-09-0 (4-propylpiperidine)

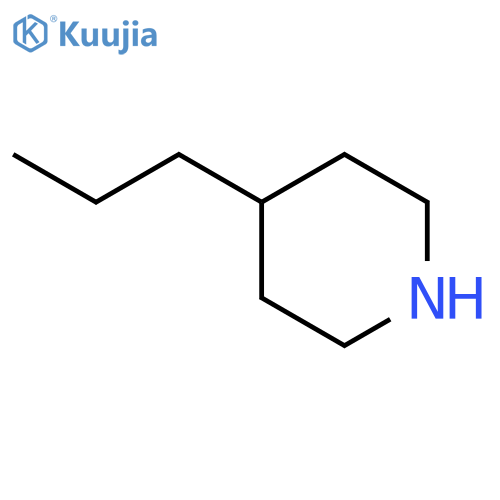

4-propylpiperidine structure

商品名:4-propylpiperidine

4-propylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-propylpiperidine

- 4-n-Propylpiperidine

- 4-Propyl-piperidin

- 4-propyl-piperidine

- EINECS 244-956-9

- PIPERIDINE,4-PROPYL

- 4-(n-Propyl)piperidine

- A816176

- BB 0258467

- Piperidine,4-propyl-

- PIPERIDINE, 4-PROPYL-

- MFCD00023151

- NS00027157

- PS-4076

- R5329R4DGY

- SB41611

- 22398-09-0

- FT-0638223

- DTXSID30176924

- AT34333

- SCHEMBL26805

- 5-20-04-00208 (Beilstein Handbook Reference)

- XAA39809

- CS-0206254

- STR06586

- EN300-61263

- SY103933

- AKOS000305924

- 4-(prop-1-yl)piperidine

- Z963408928

- BRN 0102935

- STL554287

- DTXCID8099415

- XH1363

- BBL100493

- DB-045899

- 244-956-9

-

- MDL: MFCD00023151

- インチ: InChI=1S/C8H17N/c1-2-3-8-4-6-9-7-5-8/h8-9H,2-7H2,1H3

- InChIKey: RQGBFVLTFYRYKB-UHFFFAOYSA-N

- ほほえんだ: CCCC1CCNCC1

計算された属性

- せいみつぶんしりょう: 127.13600

- どういたいしつりょう: 127.1361

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 65

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 12

じっけんとくせい

- 密度みつど: 0.864

- ゆうかいてん: -1°C (estimate)

- ふってん: 178-180°C

- フラッシュポイント: 178-180°C

- 屈折率: 1.4530

- PSA: 12.03000

- LogP: 2.11490

- かんど: Air Sensitive

4-propylpiperidine セキュリティ情報

- 危害声明: Irritant

- 危険物輸送番号:UN1993

- RTECS番号:TN3740005

-

危険物標識:

- 包装カテゴリ:II

- セキュリティ用語:3

- 包装グループ:II

- 包装等級:II

- 危険レベル:3

- 危険レベル:3

4-propylpiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-propylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61263-0.5g |

4-propylpiperidine |

22398-09-0 | 95% | 0.5g |

$64.0 | 2023-07-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25848-250mg |

4-n-Propylpiperidine, 95% |

22398-09-0 | 95% | 250mg |

¥1110.00 | 2023-03-15 | |

| Apollo Scientific | OR18730-1g |

4-Propylpiperidine |

22398-09-0 | 97% | 1g |

£90.00 | 2024-05-25 | |

| abcr | AB205944-250 mg |

4-n-Propylpiperidine, 95%; . |

22398-09-0 | 95% | 250MG |

€69.60 | 2022-03-04 | |

| Apollo Scientific | OR18730-5g |

4-Propylpiperidine |

22398-09-0 | 97% | 5g |

£270.00 | 2024-05-25 | |

| TRC | P838583-1g |

4-Propylpiperidine |

22398-09-0 | 1g |

$ 250.00 | 2022-06-03 | ||

| Chemenu | CM363296-1g |

4-propylpiperidine |

22398-09-0 | 95%+ | 1g |

$113 | 2022-09-01 | |

| Enamine | EN300-61263-0.1g |

4-propylpiperidine |

22398-09-0 | 95% | 0.1g |

$28.0 | 2023-07-07 | |

| eNovation Chemicals LLC | D964413-10g |

4-N-PROPYLPIPERIDINE |

22398-09-0 | 95% | 10g |

$915 | 2023-09-04 | |

| 1PlusChem | 1P003MEC-1g |

4-N-PROPYLPIPERIDINE |

22398-09-0 | 98% | 1g |

$72.00 | 2025-02-20 |

4-propylpiperidine 関連文献

-

1. Index of subjects, 1947

-

T. S. Work J. Chem. Soc. 1946 197

-

T. S. Work J. Chem. Soc. 1947 222

-

4. Formula index

22398-09-0 (4-propylpiperidine) 関連製品

- 16898-52-5(4-[3-(piperidin-4-yl)propyl]piperidine)

- 24152-39-4(4-Butylpiperidine)

- 13603-14-0(3-Propylpiperidine)

- 15336-72-8(4,4'-Bipiperidine)

- 13603-10-6(3-Ethylpiperidine)

- 7144-05-0(4-(Aminomethyl)piperidine)

- 35794-11-7(3,5-Dimethylpiperidine)

- 14446-75-4(cis-3,5-Dimethylpiperidine)

- 126579-26-8(methyl[(piperidin-4-yl)methyl]amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22398-09-0)4-propylpiperidine

清らかである:99%

はかる:5g

価格 ($):285.0